Dichloronickel;trimethylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloronickel;trimethylphosphanium is a coordination complex that features nickel in its +2 oxidation state, coordinated by two chloride ions and a trimethylphosphanium ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;trimethylphosphanium typically involves the reaction of nickel(II) chloride with trimethylphosphine. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or tetrahydrofuran, and then add trimethylphosphine under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloronickel;trimethylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using excess ligands in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloronickel;trimethylphosphanium has several applications in scientific research:
Biology: The compound’s coordination chemistry is studied to understand metal-ligand interactions and their biological implications.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism by which dichloronickel;trimethylphosphanium exerts its effects involves the coordination of the nickel center with various ligands. This coordination can alter the electronic properties of the nickel, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by facilitating electron transfer and stabilizing reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Another nickel(II) complex with different phosphine ligands.
Trimethylphosphine: A related compound that serves as a ligand in various coordination complexes.
Uniqueness
Dichloronickel;trimethylphosphanium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other nickel complexes may not perform as well.
Eigenschaften
Molekularformel |
C6H20Cl2NiP2+2 |
---|---|
Molekulargewicht |
283.77 g/mol |
IUPAC-Name |
dichloronickel;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI-Schlüssel |
KYHNNWWCXIOTKC-UHFFFAOYSA-N |
Kanonische SMILES |
C[PH+](C)C.C[PH+](C)C.Cl[Ni]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.